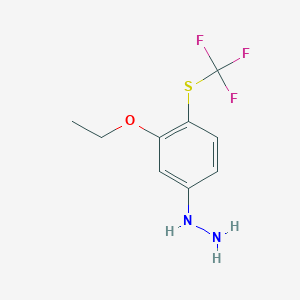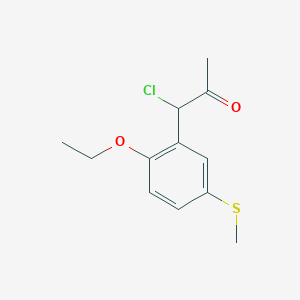![molecular formula C10H14FN3O4 B14050562 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-fluoro-2’-C-methylcytidine is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral properties. It is particularly noted for its efficacy against the hepatitis C virus (HCV), where it acts as an inhibitor of the viral RNA-dependent RNA polymerase . This compound is structurally similar to cytidine but features modifications that enhance its antiviral activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’-fluoro-2’-C-methylcytidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a protected 2’-C-methylcytidine derivative using diethylaminosulfur trifluoride (DAST). This step is followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for 2’-deoxy-2’-fluoro-2’-C-methylcytidine are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process may include steps such as crystallization and chromatography to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2’-fluoro-2’-C-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of 2’-deoxy-2’-fluoro-2’-C-methylcytidine .
Applications De Recherche Scientifique
2’-Deoxy-2’-fluoro-2’-C-methylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid metabolism and function.
Medicine: Its primary application is in antiviral therapy, particularly for the treatment of hepatitis C. .
Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs.
Mécanisme D'action
2’-Deoxy-2’-fluoro-2’-C-methylcytidine exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-C-Methylcytidine: Similar in structure but lacks the fluorine atom, resulting in different antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another nucleoside analog with similar antiviral activity but different metabolic pathways
Uniqueness
2’-Deoxy-2’-fluoro-2’-C-methylcytidine is unique due to its combination of a fluorine atom and a methyl group at the 2’ position, which enhances its stability and antiviral activity compared to other nucleoside analogs .
Propriétés
Formule moléculaire |
C10H14FN3O4 |
|---|---|
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5?,7?,8?,10-/m1/s1 |
Clé InChI |
NYPIRLYMDJMKGW-NCCABOOTSA-N |
SMILES isomérique |
C[C@]1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)
![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)









![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)

